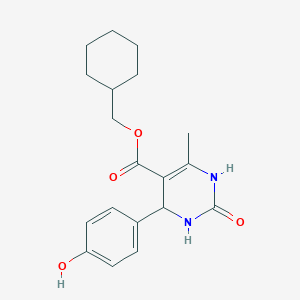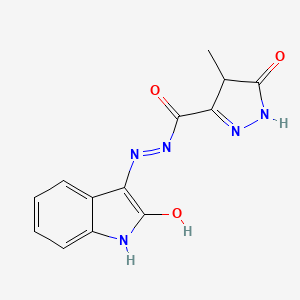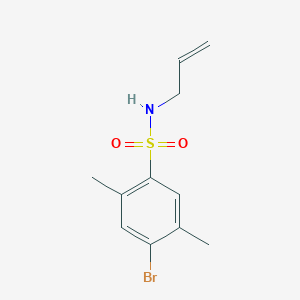![molecular formula C16H13BrN2O4S B5117684 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)
3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BMB-BA and is a member of the thioamide class of compounds. The synthesis of this compound is complex, and it requires a multi-step process.
Applications De Recherche Scientifique
3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential therapeutic applications in various scientific research studies. Some of the most notable applications include its use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties that make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to exhibit potent anti-microbial activity against various strains of bacteria and fungi.
Mécanisme D'action
The mechanism of action of 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inhibiting various signaling pathways involved in cancer progression. Furthermore, the anti-inflammatory and anti-microbial properties of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and the growth of bacteria and fungi.
Biochemical and Physiological Effects:
3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to exhibit potent biochemical and physiological effects. Studies have shown that this compound is highly selective in its anti-cancer activity, exhibiting minimal toxicity towards normal cells. Additionally, this compound has been shown to possess excellent bioavailability, making it a potential candidate for oral administration. Furthermore, this compound has been shown to possess good stability and solubility, making it a suitable candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, this compound exhibits excellent bioavailability, stability, and solubility, making it a suitable candidate for further development as a therapeutic agent. However, there are some limitations associated with using this compound in lab experiments. One limitation is the complex synthesis process, which can make it difficult to obtain large quantities of the compound. Additionally, the cost of synthesizing this compound can be high, making it less accessible to researchers with limited funding.
Orientations Futures
There are several future directions for the research and development of 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One direction is to further investigate the mechanism of action of this compound to gain a better understanding of its anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, future studies should focus on optimizing the synthesis process to make this compound more accessible to researchers. Furthermore, future studies should investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future studies should investigate the potential of this compound as a drug delivery system for other therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is a multi-step process that involves several chemical reactions. The first step involves the reaction of 3-bromo-4-methoxybenzoic acid with thionyl chloride to form 3-bromo-4-methoxybenzoyl chloride. The second step involves the reaction of this intermediate with thiourea to form 3-bromo-4-methoxybenzoylthiourea. The final step involves the reaction of this intermediate with 2-chloro-N-(4-nitrophenyl)acetamide to form the desired product, 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid.
Propriétés
IUPAC Name |
3-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-23-13-6-5-9(8-12(13)17)14(20)19-16(24)18-11-4-2-3-10(7-11)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXJBBBDWQUUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-acetyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5117631.png)

![3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
![4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5117650.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117652.png)
![2-{4-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5117658.png)

![1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B5117674.png)
